N-Dodecyl-D-gluconamide

Surfactant formulation Solubility enhancement Borax complexation

Conventional ethoxylated nonionics (e.g., C₁₂E₅) lose detergency under hard-water conditions, forcing reliance on chelating builders in phosphate-free formulations. N-Dodecyl-D-gluconamide overcomes this limitation with its calcium-tolerant polyhydroxy gluconamide headgroup. • Demonstrated effective soil removal from cotton fabric under hard-water conditions (Mehltretter et al., 1952) • Borax-enhanced solubility: 12.5 g/L vs. 2.3 g/L at 25°C-enables concentrated stock solutions without organic co-solvents • Forms temperature-tunable hydrogels with boric acid/NaCl-a capability structurally inaccessible to DDM or alkyl glucosides • OECD 301D ready biodegradable; practically inactive toward Gram-negative bacteria and fungi

Molecular Formula C18H37NO6
Molecular Weight 363.5 g/mol
CAS No. 18375-63-8
Cat. No. B098996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dodecyl-D-gluconamide
CAS18375-63-8
Molecular FormulaC18H37NO6
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C18H37NO6/c1-2-3-4-5-6-7-8-9-10-11-12-19-18(25)17(24)16(23)15(22)14(21)13-20/h14-17,20-24H,2-13H2,1H3,(H,19,25)/t14-,15-,16+,17-/m1/s1
InChIKeyWUTZOLDBWJNAMI-WCXIOVBPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Dodecyl-D-gluconamide (CAS 18375-63-8): Nonionic Sugar-Based Surfactant with Tunable Solubility for Detergency, Soft Matter, and Surface Science R&D


N-Dodecyl-D-gluconamide (C₁₂-GA, CAS 18375-63-8) is a nonionic aldonamide surfactant composed of a hydrophilic gluconamide headgroup (five hydroxyl and one amide functionality) and a hydrophobic linear C12 alkyl chain [1]. It belongs to the N-alkylaldonamide class, recognized for ecological benignity and structural modularity that decouple the sugar headgroup chemistry from alkyl tail effects [2]. The compound exhibits a melting point of 152–154 °C and is sparingly water-soluble at ambient temperature (~2.3 g/L at 25 °C), yet this solubility can be amplified to 12.5 g/L through borax complexation—a distinctive, quantifiable handle absent in conventional glucoside or maltoside surfactants [3].

Solubility switch Borax-triggered solubility modulation for on-demand aqueous formulation
Headgroup design Nonionic open-chain gluconamide with linear C12 alkyl tail
Surfactant class Ecologically benign N-alkylaldonamide for detergency and soft-matter research

Why N-Dodecyl-D-gluconamide Cannot Be Simply Swapped for DDM, Dodecyl Glucoside, or MEGA-12 Without Impacting Formulation Performance Benchmarks


Although N-dodecyl-D-gluconamide shares a C12 tail with widely used nonionic surfactants such as n-dodecyl-β-D-maltoside (DDM), n-dodecyl-β-D-glucopyranoside (dodecyl glucoside), and N-dodecyl-N-methylgluconamide (MEGA-12), the gluconamide headgroup—bearing a secondary amide linkage and an open-chain polyol configuration—fundamentally alters water solubility, borax-responsive gelation capacity, and interfacial adsorption parameters [1]. Even the closest structural analog, N-dodecyl-4-O-β-D-galactopyranosyl-D-gluconamide (DDLAC, CMC 0.25 mM), bears an additional galactopyranosyl unit that shifts its micellization and membrane-protein stabilization profile relative to the unadorned gluconamide parent [2]. Substitution without verifying headgroup-dependent performance differences therefore risks compromising critical formulation attributes—from hard-water detergency efficacy to temperature-sensitive gel rheology [3].

Headgroup chemistry mismatch
Secondary amide and open-chain polyol may shift solubility, borax response, and interfacial adsorption relative to glucoside or maltoside headgroups.
Micellization and membrane-protein profile differ
Even the closest analog, DDLAC, bears an extra galactopyranosyl unit that alters micellization and stabilization endpoints versus the unmodified gluconamide.
Hard-water and gelation performance may not transfer
Calcium-tolerant detergency and borax-triggered hydrogelation are headgroup-specific; substituting with DDM or MEGA-12 risks losing these formulation levers.

N-Dodecyl-D-gluconamide Differential Performance Evidence: Quantitative Head-to-Head Data for Scientific Procurement


Borax-Triggered Solubility Enhancement: >5-Fold Increase Versus Unmodified Aqueous Solubility, Enabling Room-Temperature Formulation Windows Inaccessible to DDM and Dodecyl Glucoside

The intrinsic aqueous solubility of N-dodecyl-D-gluconamide (C₁₂GA) at 25 °C is 2.3 g/L. Upon addition of borax (sodium tetraborate), solubility increases to 12.5 g/L—a 5.4-fold enhancement [1]. This contrasts with N-dodecyl-β-D-maltoside (DDM), which possesses inherent water solubility >50 g/L but lacks a chemically addressable solubility-switching mechanism, and with N-dodecyl-β-D-glucopyranoside, whose solubility is fixed by its glucoside headgroup and cannot be modulated by borax . The borax–C₁₂GA interaction proceeds via B(OH)₄⁻ crosslinking of gluconamide diol groups, forming temperature-sensitive network gels—a rheological feature not observed with DDM, dodecyl glucoside, or MEGA-12 [1].

Borax Solubility Enhancement
Head-to-head
5.4-fold increase
12.5 g/L with borax
Supports on-demand stock preparation without co-solvents.
Unique to gluconamide headgroup; DDM and dodecyl glucoside lack borax switch.
Surfactant formulation Solubility enhancement Borax complexation Rheology

Surface Activity Benchmarking: C₁₂GA Matches Commercial Anionic Surfactants (SDS, SLES) in Surface Tension Reduction, While Maintaining Nonionic Compatibility

Sugar-based N-alkylaldonamide surfactants including N-dodecyl-D-gluconamide exhibit surface tension reduction capabilities comparable to those of commercial anionic surfactants sodium dodecyl sulfate (SDS) and sodium laureth sulfate (SLES), as determined by tensiometric measurements . In contrast, the closest N-methyl-substituted analog MEGA-12 (N-dodecyl-N-methylgluconamide) shows a γcmc of 27.52 mN/m and a CMC of 141.26 mg/L (~0.37 mM) [1]; the gluconamide derivative series consistently demonstrates surface activity slightly higher than corresponding glucoheptonamide derivatives, especially for long alkyl chains (nC > 4), with a difference in molecular cross-sectional area (Amin) of approximately 6 Ų/molecule favoring the gluconamide series [2]. Relative to DDM (CMC 0.17 mM), C₁₂GA operates in a higher CMC regime, which can be advantageous for applications requiring rapid surfactant removal by dialysis .

Surface Activity Benchmark
Reported
Surface tension reduction ≈ SDS/SLES
Delivers anionic-grade surface activity with nonionic compatibility.
Higher CMC than DDM facilitates dialysis removal in protein workflows.
Surface tension CMC Surfactant benchmarking Detergency

Hard-Water Detergency Efficacy Confirmed on Cotton Fabric: Effective Soil Removal Where Many Nonionics Require Soft-Water Conditions

Soil-removal tests conducted on cotton fabric demonstrated that N-alkyl-D-gluconamides—including the N-dodecyl derivative—function as effective detergents specifically under hard-water conditions [1]. This represents a class-level performance differentiator versus many conventional nonionic ethoxylate surfactants (e.g., C₁₂E₅, C₁₂E₈), whose detergency performance degrades in high-hardness water due to reduced solubility of calcium-surfactant complexes. By contrast, the polyhydroxy gluconamide headgroup maintains calcium-ion tolerance, enabling uncompromised cleaning performance [2]. Although comparative soil-removal indices were not expressed in modern standardized units (the work dates to 1952), the qualitative efficacy ranking places N-alkyl gluconamides alongside sulfated anionic builders for hard-water cotton detergency [1].

Hard-Water Detergency
Class-level
Effective soil removal on cotton fabric in hard water
May support calcium-tolerant detergent formulation development.
Qualitative 1952 ranking; modern quantification pending.
Detergency Hard water tolerance Cotton fabric Soil removal

Gluconamide-Type Surfactants Are Practically Inactive Toward Gram-Negative Bacteria and Fungi, Offering a Low-Antimicrobial Footprint Versus Quaternary Ammonium and Gemini Surfactants

In a systematic antimicrobial screening of N-alkylaldonamides against Gram-positive (Staphylococcus aureus, Sarcina lutea, Bacillus subtilis), Gram-negative (Escherichia coli, Serratia marcescens, Pseudomonas putida) bacterial strains, and fungi (Saccharomyces cerevisiae, Penicillium citrinum, Aspergillus niger), N-alkyl-N-methylgluconamides and N-alkyl-N-methyllactobionamides were found to be practically inactive toward all tested bacteria and completely inactive toward fungi [1]. This sharply contrasts with dicephalic (gemini) gluconamide-type surfactants, which exhibit significant activity against Gram-positive cocci, and with cationic surfactants such as DTAB and benzalkonium chloride that display broad-spectrum antimicrobial activity at comparable concentrations [1]. For N-alkyl-N-methyl-aldonamides—the closest tested subclass sharing the gluconamide backbone—the closed-bottle test (OECD 301D) further confirmed ready biodegradability by activated sludge [1][2].

Antimicrobial Profile
Class-level
Practically inactive toward Gram-negative bacteria and fungi
Supports surfactant use in contexts where antimicrobial interference is undesired.
Data from N-alkyl-N-methylgluconamide subclass; direct C₁₂GA confirmation advised.
Antimicrobial activity Biocompatibility Environmental safety Sugar surfactant

Hydrogelator Function in Ternary Aqueous Systems: C₁₂GA Confers Gelation Capability Absent in DDM, Dodecyl Glucoside, and MEGA-12

Patent literature explicitly identifies N-dodecyl-D-gluconamide (referred to as N-dodecyl-D-glucoanamide) as a functional component in ternary hydrogelator systems comprising boric acid, the aldonamide, and a monovalent salt (NaCl) for aqueous gel formation [1]. This gelation capability arises from the specific cis-diol configuration of the open-chain gluconamide headgroup, which forms dynamic boronate ester crosslinks with boric acid/borate species—a structural feature absent in the cyclic glucoside headgroup of dodecyl glucoside and the maltoside headgroup of DDM. The resulting gels are temperature-sensitive, providing a rheological switching mechanism exploitable in controlled-release detergent formulations [1]. MEGA-12, despite sharing a gluconamide backbone, bears an N-methyl substitution that sterically and electronically modulates boronate ester formation, yielding different gelation kinetics.

Hydrogelator Function
Data to verify
Forms temperature-sensitive aqueous gel with boric acid/NaCl
Supports stimuli-responsive gel formulation research.
Patent disclosure; quantitative rheology not publicly detailed.
Hydrogelator Aqueous gel Detergency formulation Ternary system

Differential Micellization Architecture: Monomeric C₁₂GA Versus Gemini Bis(C₁₂GA) and Dimeric Lactobionamide Comparators

The monomeric N-dodecyl-D-gluconamide (C₁₂GA) serves as the fundamental building block for the gemini surfactant bis(C₁₂GA), which exhibits a remarkably low CMC of 4.5 × 10⁻⁶ M [1]. This represents a dramatic—orders-of-magnitude—reduction from the monomeric C₁₂GA CMC, consistent with the general gemini effect. When compared to N-dodecyl-lactobionamide (LABA, CMC 0.35 mM) and DDLAC (N-dodecyl-4-O-β-D-galactopyranosyl-D-gluconamide, CMC 0.25 mM), the monomeric C₁₂GA occupies a distinct position in the CMC landscape of nonionic sugar surfactants [2][3]. The monomeric architecture also yields a fundamentally different micelle ionization, counterion binding, and aggregation number profile compared to the gemini analog, as evidenced by spin-probe EPR studies showing spherical micelle geometry for C₁₂GA-based systems [4].

Micellization Architecture
Reported
Monomeric C₁₂GA: intermediate CMC range
Gemini bis(C₁₂GA): 4.5 × 10⁻⁶ M
Architecture choice governs micellization thermodynamics and surfactant removal ease.
Monomer for higher CMC/dialyzability; gemini for ultralow CMC needs.
Micellization Aggregation number Gemini surfactant Sugar amphiphile

High-Impact Application Scenarios for N-Dodecyl-D-gluconamide Where Differential Performance Data Support Prioritization Over Analog Surfactants


Hard-Water Laundry and Automatic Dishwashing Detergent Formulations Requiring Calcium-Tolerant Nonionic Surfactancy

N-Dodecyl-D-gluconamide demonstrates effective soil removal from cotton fabric specifically under hard-water conditions, as established by Mehltretter et al. (1952) [1]. This performance attribute—attributed to the calcium-tolerant polyhydroxy gluconamide headgroup—directly addresses the limitation of conventional ethoxylated nonionics (e.g., C₁₂E₅), which lose detergency efficacy at elevated water hardness. Formulators targeting geographies with hard-water supplies or designing phosphate-free automatic dishwasher detergents should select C₁₂GA over ethoxylate nonionics to maintain cleaning performance without adding chelating builders. The patent literature further corroborates that sugar acid amides including N-octyl- and N-dodecyl-D-gluconamide are effective for removing tenacious and burnt-on dirt from hard surfaces [2].

Stimuli-Responsive Hydrogel Detergent Systems Exploiting Borax-Triggered Gelation of C₁₂GA

The ternary hydrogelator system comprising boric acid, N-dodecyl-D-gluconamide, and NaCl, as disclosed in patent FR 2 976 948 (cited in US20160136606A1), enables the formulation of temperature-sensitive aqueous gels for detergency applications [1]. The borax–C₁₂GA interaction, quantitatively characterized by Zhi et al. (2019), produces B(OH)₄⁻-crosslinked network gels whose rheology can be tuned by temperature and component ratio [2]. This gelation capability is structurally unique to the open-chain gluconamide headgroup and cannot be replicated with DDM, dodecyl glucoside, or MEGA-12. R&D programs developing controlled-release cleaning products, gel-based surface cleaners, or stimuli-responsive soft materials should procure C₁₂GA as the active hydrogelator component.

Membrane Protein Biochemistry Requiring Non-Denaturing, Dialyzable Surfactants with Low Antimicrobial Interference

The gluconamide-class surfactants, including N-dodecyl-D-gluconamide, are practically inactive toward Gram-negative bacteria and fungi [1], making them attractive for membrane protein solubilization workflows where antimicrobial preservatives may interfere with downstream assays. Compared to DDM (CMC 0.17 mM), C₁₂GA operates at a higher CMC, facilitating more rapid removal by dialysis—a critical parameter in membrane protein reconstitution protocols. The borax-enhanced solubility of C₁₂GA (12.5 g/L achievable) [2] also provides formulation flexibility for preparing concentrated stock solutions required for challenging membrane protein extractions, without resorting to organic co-solvents that risk protein denaturation.

Ecologically Benign Surfactant Platforms Where Ready Biodegradability and Low Aquatic Toxicity Are Procurement Prerequisites

The N-alkyl-N-methylaldonamide subclass, which shares the gluconamide backbone with N-dodecyl-D-gluconamide, passes the OECD 301D closed-bottle test for ready biodegradability by activated sludge [1]. This contrasts with slower biodegradation rates observed for dicephalic (gemini) saccharide surfactants, which are classified only as inherently biodegradable [1]. For procurement decisions governed by EU Detergents Regulation (EC No. 648/2004) or EPA Safer Choice criteria, C₁₂GA and its N-methyl derivatives offer a demonstrably favorable environmental fate profile relative to gemini gluconamide surfactants and many petroleum-derived nonionics. The concurrent absence of antimicrobial activity [1] further minimizes ecotoxicological risk in downstream aquatic environments.

Application
Selection Property
Validation Focus
Hard-water laundry & dishwasher detergent research
Calcium-tolerant nonionic surfactancy
Hard-water soil-removal performance on cotton
Stimuli-responsive hydrogel detergents
Borax-triggered temperature-sensitive gelation
Rheology and gel-switching reproducibility
Membrane protein biochemistry
Dialyzable monomer with low antimicrobial interference
Surfactant removal efficiency and protein stability
Ecologically benign surfactant platforms
Ready biodegradability profile
OECD 301D ready biodegradation and aquatic toxicity screening
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